molecular formula C18H40P2 B021065 1,2-Bis(DI-tert-butylphosphino)ethane CAS No. 107783-62-0

1,2-Bis(DI-tert-butylphosphino)ethane

Cat. No. B021065
M. Wt: 318.5 g/mol
InChI Key: MWVXFEZPEPOQRE-UHFFFAOYSA-N
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Description

1,2-Bis(DI-tert-butylphosphino)ethane is an example of unsymmetric diphosphines . It is a bulky diphosphine that contains a single boron moiety . This compound has been explored using nickel (0) in its coordination chemistry .


Synthesis Analysis

The synthesis of 1,2-Bis(DI-tert-butylphosphino)ethane involves an approach towards a Lewis acid-containing analogue of the bulky diphosphine . The coordination chemistry of this ligand and its allyl precursor have been explored using nickel (0) .


Molecular Structure Analysis

The molecular structure of 1,2-Bis(DI-tert-butylphosphino)ethane is unique due to its unsymmetric nature and the presence of a single boron moiety . Further details about its molecular structure might be found in the referenced paper .


Chemical Reactions Analysis

The chemical reactions involving 1,2-Bis(DI-tert-butylphosphino)ethane are quite interesting. For instance, alkene- and diene-containing Ni(0) species reacted with this compound to give three-coordinate 16-electron Ni(0) compounds .

Scientific Research Applications

  • Asymmetric Hydrogenation : This compound is effective in catalyzing asymmetric hydrogenation. A study demonstrated its use with a rhodium complex to produce a dihydride with a diphosphine ligand (Gridnev et al., 2000).

  • Enantioselective Synthesis : It enables the efficient and enantioselective synthesis of certain compounds, such as (R,R)-1,2-bis(boranato(tert-butyl)methylphosphino)ethane, which is a key intermediate in various synthetic processes (Crepy & Imamoto, 2002).

  • Catalysis and New Compound Synthesis : It plays a role in the hydrophosphination of unactivated alkenes, which has potential applications in catalysis and the synthesis of new compounds (Ganushevich et al., 2013).

  • Block Copolymer Synthesis : Tert-butyllithium in conjunction with this compound can create difunctional organolithium initiators for block copolymer synthesis (Obriot, Favier, & Sigwalt, 1987).

  • Chemical Synthesis : It's used in a method for synthesizing various phosphino ethanes, showing moderate air stability and utility in diverse chemical syntheses (Burt, Chatt, Hussain, & Leigh, 1979).

  • Pharmaceutical Ingredient Preparation : Rhodium-catalyzed asymmetric hydrogenation using this compound allows for the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).

  • Catalysis in Organic Reactions : Its derivatives are used in nickel-catalyzed reactions, such as reductive hydroesterification and isomerization processes, which are crucial in organic synthesis (González-Sebastián et al., 2012; Acosta-Ramírez et al., 2007).

  • Coordination Chemistry : Studies on nickel aryldiazo complexes and silylamide complexes with ligands like 1,2-Bis(DI-tert-butylphosphino)ethane contribute to the understanding of coordination chemistry and molecular structures (Iluc et al., 2005; Whited, Kosanovich, & Janzen, 2014).

Safety And Hazards

When handling 1,2-Bis(DI-tert-butylphosphino)ethane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The future directions for the study of 1,2-Bis(DI-tert-butylphosphino)ethane could involve further exploration of its coordination chemistry, especially with nickel (0) . Additionally, the development of its downstream coordination could be another area of interest .

properties

IUPAC Name

ditert-butyl(2-ditert-butylphosphanylethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H40P2/c1-15(2,3)19(16(4,5)6)13-14-20(17(7,8)9)18(10,11)12/h13-14H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVXFEZPEPOQRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(CCP(C(C)(C)C)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H40P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(DI-tert-butylphosphino)ethane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
318
Citations
JS Anderson, VM Iluc, GL Hillhouse - Inorganic chemistry, 2010 - ACS Publications
Reaction of CS 2 with [(dtbpe)Ni] 2 (η 2 ,μ-C 6 H 6 ) (1; dtbpe =1,2-bis(di-tert-butylphosphino)ethane) in toluene gives the carbon disulfide complex (dtbpe)Ni(η 2 -CS 2 ) (2), …
Number of citations: 111 pubs.acs.org
DJ Mindiola, R Waterman, DM Jenkins… - Inorganica chimica …, 2003 - Elsevier
Tetrahydrofuran solutions of (dtbpe)NiCl 2 (dtbpe=1,2-bis(di-tert-butylphosphino)ethane) are reduced by KC 8 to afford the dimeric Ni(I) complex [(dtbpe)NiCl] 2 (1) in 73% yield. …
Number of citations: 107 www.sciencedirect.com
DJ Mindiola, GL Hillhouse - Journal of the American Chemical …, 2002 - ACS Publications
The three-coordinate nickel-carbene complex (dtbpe)Ni CPh 2 (3) was prepared from the thermolysis of the diphenyldiazoalkane complex (dtbpe)Ni(N,N‘:η 2 -N 2 CPh 2 ) (2) (dtbpe = 1,…
Number of citations: 180 pubs.acs.org
A Gunay, WW Brennessel, WD Jones - … Crystallographica Section E …, 2008 - scripts.iucr.org
The title complex, [PtCl2(C18H40P2)], contains a PtII center in an approximately square-planar geometry [cis angle range = 88.09 (3)–91.39 (3); twist angle = 1.19 (5)]. The Pt—P bond …
Number of citations: 4 scripts.iucr.org
M Clapson, H Sharma, J Zurakowski, M Drover - 2022 - chemrxiv.org
Examples of unsymmetric diphosphines, especially those with customized secondary coordination spheres, are rare. Herein, we provide an approach towards a Lewis acid-containing …
Number of citations: 3 chemrxiv.org
ND Harrold, R Waterman, GL Hillhouse… - Journal of the …, 2009 - ACS Publications
1-Adamantyl- and mesitylazide react with (dtbpe)NiCPh 2 (1; dtbpe = 1,2-bis(di-tert-butylphosphino)ethane) at ambient temperature to give the ketimines RNCPh 2 (2a, R = Mes; 2b, …
Number of citations: 127 pubs.acs.org
R Melenkivitz, DJ Mindiola… - Journal of the American …, 2002 - ACS Publications
An unusual family of three-coordinate, d 8 and d 9 nickel phosphido and phosphinidene complexes containing the chelating 1,2-bis(di-tert-butylphosphino)ethane (dtbpe) ligand and a …
Number of citations: 188 pubs.acs.org
CP MAS, CPMA Spinning - scholarlypublications …
DAE diallyl ether dba dibenzylideneacetone dcpe 1, 2-bis (dicyclohexylphosphino) ethane DEAD diethylazodicarboxylate DFT density functional theory dmdpp 2, 2-dimethyl-1, 3-…
VM Iluc, GL Hillhouse - Journal of the American Chemical Society, 2014 - ACS Publications
The synthesis and characterization of two new carbene complexes, (dtbpe)NiCH(dmp) (1; dtbpe = 1,2-bis(di-tert-butylphosphino)ethane; dmp = 2,6-dimesitylphenyl) and (dippn)NiCH…
Number of citations: 70 pubs.acs.org
A Acosta-Ramírez, A Flores-Gaspar… - …, 2007 - ACS Publications
The nickel(0) fragment [(P−P)Ni], where (P−P) = dcype (1,2-bis(dicyclohexylphosphino)ethane) or dtbpe (1,2-bis(di-tert-butylphosphino)ethane), reacts with the cyano-olefins involved in …
Number of citations: 57 pubs.acs.org

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